Cas no 35329-73-8 (Dimethyl Bis(hydroxymethyl)malonate)

Dimethyl Bis(hydroxymethyl)malonate is a versatile ester derivative of malonic acid, featuring two hydroxymethyl groups and two methoxycarbonyl functionalities. This compound is valued for its bifunctional reactivity, serving as a key intermediate in organic synthesis, particularly in the preparation of polyesters, crosslinking agents, and specialty polymers. Its hydroxymethyl groups enable further functionalization, while the ester groups facilitate controlled reactivity under mild conditions. The compound exhibits good solubility in polar organic solvents, enhancing its utility in formulation applications. Its balanced reactivity and stability make it suitable for use in coatings, adhesives, and pharmaceutical intermediates, where precise molecular architecture is required.
Dimethyl Bis(hydroxymethyl)malonate structure
35329-73-8 structure
商品名:Dimethyl Bis(hydroxymethyl)malonate
CAS番号:35329-73-8
MF:C7H12O6
メガワット:192.1666
MDL:MFCD16293823
CID:853735
PubChem ID:12647886

Dimethyl Bis(hydroxymethyl)malonate 化学的及び物理的性質

名前と識別子

    • Dimethyl Bis(hydroxymethyl)malonate
    • LogP
    • Propanedioic acid, bis(hydroxymethyl)-, dimethyl ester
    • dimethyl 2,2-bis(hydroxymethyl)malonate
    • SY039813
    • Bis(hydroxymethyl)malonic acid dimethyl ester
    • 1,3-dimethyl 2,2-bis(hydroxymethyl)propanedioate
    • Dimethyl2,2-Bis(hydroxymethyl)malonate
    • SCHEMBL2568908
    • DB-124640
    • 35329-73-8
    • AC2245
    • EN300-748950
    • CS-12201
    • AKOS016353219
    • MFCD16293823
    • dimethyl 2,2-bis(hydroxymethyl)propanedioate
    • MDL: MFCD16293823
    • インチ: 1S/C7H12O6/c1-12-5(10)7(3-8,4-9)6(11)13-2/h8-9H,3-4H2,1-2H3
    • InChIKey: YOILECYJGFXOJF-UHFFFAOYSA-N
    • ほほえんだ: O([H])C([H])([H])C(C(=O)OC([H])([H])[H])(C(=O)OC([H])([H])[H])C([H])([H])O[H]

計算された属性

  • せいみつぶんしりょう: 192.06336
  • どういたいしつりょう: 192.06338810g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 6
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.1
  • 疎水性パラメータ計算基準値(XlogP): -1.4

じっけんとくせい

  • PSA: 93.06

Dimethyl Bis(hydroxymethyl)malonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB526996-5 g
Dimethyl 2,2-bis(hydroxymethyl)malonate, 95%; .
35329-73-8 95%
5g
€465.50 2022-07-29
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y06285-5g
Dimethyl bis(hydroxymethyl)malonate
35329-73-8 95%
5g
¥3679.0 2024-07-16
abcr
AB526996-250 mg
Dimethyl 2,2-bis(hydroxymethyl)malonate, 95%; .
35329-73-8 95%
250MG
€114.50 2022-07-29
abcr
AB526996-10 g
Dimethyl 2,2-bis(hydroxymethyl)malonate, 95%; .
35329-73-8 95%
10g
€671.80 2022-07-29
TRC
D467520-25g
Dimethyl Bis(hydroxymethyl)malonate
35329-73-8
25g
$ 1476.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y06285-1g
Dimethyl bis(hydroxymethyl)malonate
35329-73-8 95%
1g
¥1319.0 2024-07-16
Enamine
EN300-748950-5.0g
1,3-dimethyl 2,2-bis(hydroxymethyl)propanedioate
35329-73-8 95.0%
5.0g
$130.0 2025-03-10
Enamine
EN300-748950-0.1g
1,3-dimethyl 2,2-bis(hydroxymethyl)propanedioate
35329-73-8 95.0%
0.1g
$19.0 2025-03-10
Enamine
EN300-748950-0.05g
1,3-dimethyl 2,2-bis(hydroxymethyl)propanedioate
35329-73-8 95.0%
0.05g
$19.0 2025-03-10
eNovation Chemicals LLC
D695733-10g
Dimethyl 2,2-Bis(hydroxymethyl)malonate
35329-73-8 95%
10g
$270 2024-07-20

Dimethyl Bis(hydroxymethyl)malonate 関連文献

Dimethyl Bis(hydroxymethyl)malonateに関する追加情報

Dimethyl Bis(hydroxymethyl)malonate (CAS No. 35329-73-8): A Versatile Intermediate in Modern Chemical Synthesis

Dimethyl Bis(hydroxymethyl)malonate, with the chemical formula C₆H₁₀O₆ and CAS number 35329-73-8, is a significant intermediate in the field of organic synthesis. This compound, often referred to by its more descriptive name Dimethyl Bis(hydroxymethyl)malonate, has garnered considerable attention due to its utility in the preparation of various pharmacologically active molecules and fine chemicals. Its unique structure, featuring two hydroxymethyl groups attached to a malonic acid backbone, makes it a valuable building block for constructing complex molecular architectures.

The importance of Dimethyl Bis(hydroxymethyl)malonate in synthetic chemistry stems from its reactivity and versatility. The presence of two reactive sites—the hydroxymethyl groups—allows for diverse functionalization strategies, making it an indispensable tool in the chemist's arsenal. In recent years, advancements in synthetic methodologies have further highlighted its role in the development of novel compounds, particularly in the pharmaceutical industry.

One of the most notable applications of Dimethyl Bis(hydroxymethyl)malonate is in the synthesis of β-keto esters and related derivatives. These compounds are crucial intermediates in the preparation of various drugs and agrochemicals. The hydroxymethyl groups can be easily converted into other functional groups such as aldehydes, ketones, or carboxylic acids through oxidation or dehydration reactions. This flexibility has made Dimethyl Bis(hydroxymethyl)malonate a preferred choice for synthetic chemists seeking efficient routes to complex molecules.

In addition to its role in drug synthesis, Dimethyl Bis(hydroxymethyl)malonate has found applications in materials science. Its ability to undergo polymerization reactions has led to the development of novel polymers with unique properties. These polymers have potential uses in coatings, adhesives, and even as biodegradable materials. The growing interest in sustainable chemistry has spurred research into using Dimethyl Bis(hydroxymethyl)malonate as a green chemical intermediate, contributing to more environmentally friendly synthetic routes.

The pharmaceutical industry has seen significant advancements due to the use of Dimethyl Bis(hydroxymethyl)malonate as a key intermediate. Researchers have leveraged its reactivity to develop new therapeutic agents targeting various diseases. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in metabolic pathways relevant to diabetes and cancer. The ability to modify its structure allows for fine-tuning of biological activity, making it a valuable scaffold for drug discovery.

Recent studies have also highlighted the role of Dimethyl Bis(hydroxymethyl)malonate in catalytic processes. Its use as a ligand or co-catalyst has enabled more efficient and selective reactions, reducing waste and improving yields. This aligns with the broader trend towards greener chemistry, where minimizing environmental impact is paramount. The compound's compatibility with various catalysts has opened new avenues for developing sustainable synthetic methodologies.

The industrial production of Dimethyl Bis(hydroxymethyl)malonate has also seen advancements, driven by the increasing demand for high-purity intermediates. Manufacturers have optimized their processes to ensure consistent quality and yield, meeting the stringent requirements of pharmaceutical companies and research institutions. These efforts have led to cost-effective production methods, making Dimethyl Bis(hydroxymethyl)malonate more accessible for large-scale applications.

The future prospects for Dimethyl Bis(hydroxymethyl)malonate are promising, with ongoing research exploring new applications and synthetic strategies. As our understanding of molecular interactions deepens, so does the potential for this versatile intermediate to contribute to innovative chemical solutions. Whether in drug development or materials science, its role is likely to expand further as new methodologies emerge.

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